molecular formula C20H17ClN2O4S B2627760 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955722-64-2

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2627760
CAS No.: 955722-64-2
M. Wt: 416.88
InChI Key: VUNWUIWEIJFUFN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic small molecule based on a tetrahydroisoquinoline (THIQ) scaffold, a structure of high interest in medicinal chemistry. Tetrahydroisoquinoline derivatives have been identified as subtype-selective estrogen receptor antagonists and agonists, marking them as potential therapeutic agents for breast cancer research . Specifically, substituted THIQs have demonstrated significant antiproliferative activity against human ER(+) breast cancer cell lines in vitro, with some analogs showing activity that surpasses the efficacy of the standard drug Tamoxifen . The molecular architecture of this compound, which incorporates a furan carbonyl group and a chlorobenzenesulfonamide moiety, is designed to interact with specific biological targets. This makes it a valuable chemical tool for researchers investigating new pathways in oncology and drug discovery. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWUIWEIJFUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of furan-2-carbonyl chloride from furan-2-carboxylic acid using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . This intermediate is then reacted with a substituted benzene derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the sulfonamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit the growth of various pathogens. The incorporation of the furan and tetrahydroisoquinoline moieties may enhance these effects by improving binding affinity to microbial targets.

Anticancer Potential

There is a growing body of evidence suggesting that derivatives of benzenesulfonamides possess anticancer activity. The unique structural elements of 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide could potentially interact with cancer cell signaling pathways or DNA synthesis processes.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study focused on synthesizing various sulfonamide derivatives demonstrated that compounds with similar structural features exhibited promising biological activities against cancer cell lines and bacterial strains .
  • In Silico Studies :
    • Computational studies have been employed to predict the interaction of this compound with target proteins involved in cancer and microbial resistance. These studies often utilize molecular docking techniques to assess binding affinities .
  • Biological Activity Screening :
    • Various derivatives have undergone biological screening to evaluate their efficacy against specific microbial strains and cancer cell lines. Results indicated that modifications to the core structure significantly influenced their activity .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to its combination of a furan ring, a tetrahydroisoquinoline moiety, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzenesulfonamide moiety attached to a tetrahydroisoquinoline structure with a furan-2-carbonyl substituent. Its molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S, and it has a molecular weight of approximately 367.83 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity
  • Antimicrobial Properties
  • Enzyme Inhibition

These activities are attributed to the compound's ability to interact with specific biological targets.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism : The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7) by inducing G0/G1 phase arrest and subsequent apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Activity Against Bacteria and Fungi : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Mechanism : The antimicrobial activity is thought to arise from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes:

  • Target Enzymes : Specific studies have focused on its inhibitory effects on kinases and proteases.
  • Implications : This inhibition can lead to altered metabolic pathways in target cells, contributing to its anticancer and antimicrobial effects.

Data Table: Summary of Biological Activities

Biological ActivityTargetMechanismReference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis via cell cycle arrest
AntimicrobialGram-positive & Gram-negative BacteriaInhibits cell wall synthesis
Enzyme InhibitionVarious KinasesModulates metabolic pathways

Q & A

Q. What methodologies are optimal for synthesizing 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?

A common approach involves coupling sulfonyl chloride intermediates with amine-containing scaffolds. For example, in analogous sulfonamide syntheses, benzenesulfonyl chloride derivatives are reacted with amines in pyridine with catalytic DMAP (4-dimethylaminopyridine) to facilitate acylation . Key steps include:

  • Dissolving the amine precursor (e.g., 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine) in pyridine.
  • Dropwise addition of benzenesulfonyl chloride derivatives under controlled conditions.
  • Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization.
    Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. How can structural characterization of this compound be performed?

  • X-ray crystallography : Resolve the 3D conformation, as demonstrated for related N-aroyl-arylsulfonamides .
  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D spectra (e.g., COSY, HSQC) to confirm connectivity. For example, furan carbonyl protons typically resonate at δ 7.5–8.5 ppm, while tetrahydroisoquinoline protons appear as multiplet signals in δ 2.5–4.0 ppm.
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Use microdilution assays (e.g., MIC determination against S. aureus or E. coli) with compound concentrations ranging from 1–100 μM.
  • Anticancer potential : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values against controls .
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How should experimental designs account for variability in biological activity data?

Adopt randomized block designs with split-split plots, as seen in pharmacological studies. For example:

  • Main plots : Compound concentrations.
  • Subplots : Cell lines or bacterial strains.
  • Sub-subplots : Replicate measurements over time (e.g., 4 replicates with 5 plants each, as in agricultural studies ).
    Statistical analysis (ANOVA, Tukey’s HSD) can identify significant interactions between variables.

Q. What computational strategies predict environmental fate and biodegradation pathways?

  • QSAR (Quantitative Structure-Activity Relationship) models : Estimate physicochemical properties (e.g., logP, water solubility) using tools like EPI Suite.
  • Molecular dynamics simulations : Study interactions with soil or aquatic matrices .
  • Metabolic pathway prediction : Use software (e.g., EAWAG-BBD) to simulate microbial degradation.

Q. How can contradictory data in biological activity studies be resolved?

  • Dose-response re-evaluation : Test a broader concentration range to identify non-linear effects.
  • Orthogonal assays : Confirm results using alternative methods (e.g., apoptosis assays alongside MTT).
  • Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted analogs ) to isolate substituent effects.

Q. What advanced analytical methods validate purity and stability under varying conditions?

  • HPLC-DAD/LC-MS : Monitor degradation products after exposure to heat, light, or pH extremes.
  • Thermogravimetric analysis (TGA) : Assess thermal stability .
  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions.

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace furan with thiophene or chloro with fluoro groups) .
  • 3D-QSAR : Align molecular structures in a common pharmacophore model using CoMFA or CoMSIA.
  • Binding affinity assays : Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with predicted target interactions .

Q. What protocols assess ecological risks and abiotic transformations?

  • Photodegradation studies : Expose the compound to UV light in simulated sunlight chambers and analyze by LC-MS .
  • Soil adsorption experiments : Use batch equilibrium methods to measure Koc_{oc} (organic carbon partition coefficient).
  • Aquatic toxicity testing : Evaluate effects on Daphnia magna or algae growth inhibition .

Q. How can spectroscopic data discrepancies (e.g., NMR shifts) be troubleshooted?

  • Solvent effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3.
  • Dynamic processes : Use variable-temperature NMR to detect conformational exchange.
  • Impurity profiling : Cross-reference HRMS and HPLC data to identify contaminants .

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